molecular formula C9H12N2O2 B13318826 2-Amino-3-(4-hydroxyphenyl)propanamide

2-Amino-3-(4-hydroxyphenyl)propanamide

Cat. No.: B13318826
M. Wt: 180.20 g/mol
InChI Key: PQFMNVGMJJMLAE-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanamide typically involves the reaction of tyrosine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-hydroxyphenylpyruvic acid with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in cancer treatment.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanamide involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2-Amino-3-(4-hydroxyphenyl)propanamide can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863476
Record name CERAPP_31599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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